molecular formula C17H18INO B291636 N-(4-butylphenyl)-2-iodobenzamide

N-(4-butylphenyl)-2-iodobenzamide

Cat. No.: B291636
M. Wt: 379.23 g/mol
InChI Key: QHSCDHGYYSDKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Butylphenyl)-2-iodobenzamide is a benzamide derivative featuring a 2-iodophenyl core linked to a 4-butylphenyl substituent via an amide bond.

Properties

Molecular Formula

C17H18INO

Molecular Weight

379.23 g/mol

IUPAC Name

N-(4-butylphenyl)-2-iodobenzamide

InChI

InChI=1S/C17H18INO/c1-2-3-6-13-9-11-14(12-10-13)19-17(20)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3,(H,19,20)

InChI Key

QHSCDHGYYSDKNB-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

Iodobenzamide derivatives exhibit diverse biological activities depending on substituents. Key analogs include:

Compound Name Substituent Key Properties/Applications References
N-(2-Diethylaminoethyl)-2-iodobenzamide (BZA2) Diethylaminoethyl group Melanoma imaging (Phase II/III trials); high tumor-to-background ratios .
N-(4-Ethylphenyl)-2-iodobenzamide 4-Ethylphenyl Structurally similar; shorter alkyl chain reduces lipophilicity vs. butyl analog .
N-(4-Hydroxyphenyl)-2-iodobenzamide 4-Hydroxyphenyl Increased polarity reduces cell uptake; limited diagnostic utility .
4-[¹²⁵I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide Benzylpiperidinyl group High sigma receptor affinity; breast cancer imaging .
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide Thiadiazolyl group Heterocyclic substituent alters electronic properties; potential for diverse targeting .

Key Findings :

  • BZA2 demonstrates superior melanoma specificity due to its diethylaminoethyl group, which enhances interaction with melanin or sigma receptors .
  • N-(4-Hydroxyphenyl)-2-iodobenzamide shows reduced tumor uptake compared to alkyl-substituted analogs, emphasizing the role of lipophilicity in biodistribution .
  • Sigma receptor-targeted analogs (e.g., benzylpiperidinyl derivatives) highlight the importance of substituent bulk and charge in receptor binding .

Physicochemical Properties

  • Lipophilicity : The butyl group in N-(4-butylphenyl)-2-iodobenzamide increases logP compared to ethyl (logP ~4.09 vs. ~3.5 estimated) and hydroxyphenyl (logP ~2.5) analogs, favoring passive diffusion across cell membranes .
  • Melting Points : Alkyl-substituted iodobenzamides (e.g., butyl, ethyl) typically exhibit higher melting points (190–205°C) than polar derivatives (e.g., hydroxyphenyl: ~160°C), reflecting stronger intermolecular forces .

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